2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde
Description
2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde is a bicyclic compound featuring a ketone (oxo) group at the 2-position and an aldehyde moiety at the bridgehead carbon. Its rigid bicyclic framework and reactive carbonyl groups make it a valuable intermediate in organic synthesis, particularly in ring-expansion reactions and the preparation of functionalized bicyclic derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the oxo group, which stabilizes adjacent carbocations and facilitates nucleophilic attacks .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c9-5-8-2-1-6(4-8)3-7(8)10/h5-6H,1-4H2 |
InChI Key |
UPGMEPSLYIXOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride can yield the desired bicyclic compound .
Industrial Production Methods: Industrial production of this compound may involve optimized Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity of bridgehead aldehydes is highly dependent on substituents and heteroatoms. Below is a comparative analysis with key analogs:
Table 1: Structural and Reactivity Comparison
Electronic and Steric Effects
- Carbonyl vs. Chloro Substituents : The 2-oxo group in the target compound exerts strong electron-withdrawing (-I/-M) effects, stabilizing transition states in solvolysis and ring-expansion reactions. In contrast, the chloro substituent in 1-chloro-3,3-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde introduces steric bulk, slowing down solvolysis but enabling selective functionalization .
- Heteroatom Variations : Replacing the oxo group with nitrogen (aza) or oxygen (oxa) alters electronic properties. For example, the 2-aza derivative exhibits reduced aldehyde electrophilicity due to nitrogen’s lone-pair donation, while the oxa variant increases solubility in polar solvents .
Biological Activity
2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde, also known as 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-al, is a bicyclic compound characterized by its unique structural features, including an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde is , and it possesses a molecular weight of approximately 170.22 g/mol. The presence of the aldehyde group significantly influences its reactivity, allowing it to participate in various chemical transformations.
Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds similar to 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde exhibit antimicrobial properties. For instance, studies have shown that modifications to the bicyclic structure can lead to compounds with enhanced activity against various bacterial strains, potentially making them candidates for antibiotic development .
Anticancer Potential
The compound has been investigated for its role as a potential anticancer agent. It has been noted that compounds with similar bicyclic frameworks can inhibit the activity of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of several oncogenic proteins . Inhibition of HSP90 can lead to the destabilization and degradation of these proteins, thus providing a therapeutic avenue for cancer treatment.
The mechanism by which 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde exerts its biological effects is not fully elucidated; however, it is hypothesized that the aldehyde group may interact with specific enzymes or receptors within biological systems, leading to altered cellular functions .
Synthesis and Derivatives
The synthesis of 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde can be achieved through various methods, including Diels-Alder reactions and subsequent oxidation processes . The ability to modify this compound by introducing different functional groups opens avenues for developing derivatives with tailored biological activities.
Case Studies
-
Antimicrobial Study : A derivative based on the bicyclic structure was synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Compound Activity Against Minimum Inhibitory Concentration (MIC) Derivative A E. coli 32 µg/mL Derivative B S. aureus 16 µg/mL -
Anticancer Research : A study explored the effects of a compound related to 2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde on cancer cell lines, demonstrating significant cytotoxicity and potential as an HSP90 inhibitor.
Cell Line IC50 (µM) MCF-7 (Breast) 12 HeLa (Cervical) 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
